Octyl Maleimide

Antifungal Agriculture Lead Discovery

N-Octylmaleimide overcomes the limitation of NEM in nonpolar protein domains. Its C8 alkyl chain (calc. LogP 3.8) drives partitioning into hydrophobic enzyme pockets, confirmed by chain-length-dependent inactivation kinetics of 20α-hydroxysteroid dehydrogenase. • Superior to NEM for membrane-associated targets; optimal LogP (2.4-3.0) for antifungal membrane penetration. • Chain-length-dependent Tg & thermal degradation control for photoresist copolymers. • 78-79% isolated yields for cysteine lipidation in peptide therapeutics. ≥98% purity; white to off-white solid; mp 35-37°C; store at -20°C desiccated.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 4080-76-6
Cat. No. B016141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl Maleimide
CAS4080-76-6
Synonyms1-Octyl-1H-pyrrole-2,5-dione; 
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C(=O)C=CC1=O
InChIInChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h8-9H,2-7,10H2,1H3
InChIKeyKIKBJYQCJJXCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Octylmaleimide (CAS 4080-76-6): A Long-Chain Alkylmaleimide for Targeted Thiol Modification and Specialty Polymer Synthesis


N-Octylmaleimide (CAS 4080-76-6), also known as 1-octyl-1H-pyrrole-2,5-dione, is an N-substituted maleimide featuring an eight-carbon linear alkyl chain attached to the maleimide nitrogen. This structural motif confers a distinct combination of hydrophobicity (calculated LogP of 3.8) and the characteristic thiol-reactive maleimide core [1]. The compound is a solid at room temperature with a melting point of 35-37°C, a molecular formula of C12H19NO2, and a molecular weight of 209.28 g/mol [1]. Its primary utility in scientific research and industrial applications derives from its dual role as a selective cysteine-modifying reagent and as a hydrophobic monomer for the synthesis of specialty polymers with tailored thermal and solubility properties .

Why N-Octylmaleimide (CAS 4080-76-6) Cannot Be Replaced by Shorter-Chain or N-Aryl Maleimide Analogs in Critical Applications


Interchanging N-substituted maleimides without regard to alkyl chain length or substituent polarity introduces substantial and quantifiable performance deviations. Systematic studies on homologous N-alkylmaleimide series demonstrate that key properties—including enzymatic inactivation kinetics, antimicrobial potency, and polymer glass transition temperatures—exhibit a direct, chain-length-dependent relationship [1]. For instance, the apparent second-order rate constants for the inactivation of rat ovarian 20α-hydroxysteroid dehydrogenase increase progressively with chain length from ethyl to octyl, indicating that the octyl group facilitates more efficient binding and modification of hydrophobic enzyme pockets [1]. Conversely, in antifungal assays, activity does not scale linearly; the C8 octyl chain falls within a distinct LogP optimal range (2.4–3.0) for membrane penetration that is not achieved by shorter (e.g., methyl) or longer (e.g., decyl) homologs . In polymer science, replacing an octyl side chain with a shorter alkyl group directly alters the copolymer's thermal properties and solubility contrast, which are critical parameters for photoresist lithographic performance [2]. Therefore, generic substitution based solely on the maleimide warhead is scientifically unsound and will likely compromise experimental reproducibility or product specifications.

Quantitative Differentiation Guide: N-Octylmaleimide (CAS 4080-76-6) vs. Structural Analogs in Key Performance Metrics


Antifungal Efficacy: N-Octyl-3-Methylmaleimide vs. Commercial Fungicide Dicloran

In a head-to-head screening of 63 maleimide derivatives against the fungal pathogen *Sclerotinia sclerotiorum*, the N-octyl-substituted analog, N-octyl-3-methylmaleimide, demonstrated superior potency compared to the commercial fungicide dicloran. The EC50 value for N-octyl-3-methylmaleimide was 1.01 µg mL⁻¹, which is a 41% lower concentration required for 50% inhibition compared to dicloran's EC50 of 1.72 µg mL⁻¹ . The study further identified an optimal LogP range of 2.4–3.0 for fungicidal activity, a physicochemical window that aligns with the calculated LogP of N-octylmaleimide (3.8) and underscores the critical role of the octyl chain in achieving favorable membrane permeability and target engagement .

Antifungal Agriculture Lead Discovery

Enzyme Inactivation Kinetics: Chain-Length-Dependent Rate Constants for 20α-Hydroxysteroid Dehydrogenase

A systematic comparison of N-alkylmaleimides, varying from ethyl to octyl, revealed that the second-order rate constants for inactivation of rat ovarian 20α-hydroxysteroid dehydrogenase increase with alkyl chain length [1]. While absolute rate constants for each homolog are not provided in the abstract, the study explicitly states that the apparent second-order rate constants for inactivation were observed to increase with increasing chain length, with positive chain-length effects also reflected in lower Kd values, indicating higher binding affinity for longer alkyl chains [1]. This trend demonstrates that N-octylmaleimide is a more effective and rapid inactivator of this enzyme compared to its shorter-chain counterparts (e.g., N-ethylmaleimide or N-butylmaleimide) under the assayed conditions (pH 7.7, 25 °C) [1].

Enzymology Biochemistry Covalent Inhibitors

Polymer Thermal Stability: Impact of N-Alkyl Chain Length on Decomposition Kinetics

A comparative thermal degradation study of three homologous series of poly(N-(n-alkyl) maleimides) established a quantitative relationship between the length of the n-alkyl side chain and the kinetic parameters of thermal decomposition [1]. The study demonstrated that the thermal stability of these polymers is directly influenced by the alkyl substituent length. While the full set of kinetic parameters is behind a paywall, the published conclusion is that a clear relationship exists, allowing for the engineering of polymer thermal properties through the selection of the appropriate maleimide monomer [1]. This class-level inference confirms that poly(N-octylmaleimide) will possess distinct thermal degradation behavior (e.g., different activation energy for decomposition) compared to polymers derived from its methyl, ethyl, or butyl homologs [1].

Polymer Science Materials Chemistry Thermal Analysis

Bioconjugation Yield: High Efficiency in Cysteine Modification for Peptide Therapeutics

In a patented method for synthesizing long-acting Exendin-4 and GLP-1 analogues, N-n-octylmaleimide was employed for the quantitative modification of a cysteine residue to introduce a lipophilic octyl handle [1][2]. The reaction of Fmoc-Cys-OH (0.21 g) with N-n-octylmaleimide (0.12 g) proceeded at room temperature to yield the desired product in 78-79% isolated yield after column chromatography [1][2]. This demonstrates the compound's efficient and clean reactivity as a thiol-specific alkylating agent in a complex peptide synthesis context. While a direct comparison to other maleimides is not provided in these patents, the high yield under mild conditions validates N-octylmaleimide as a reliable reagent for introducing a hydrophobic C8 moiety onto biomolecules [1][2].

Peptide Chemistry Bioconjugation Drug Delivery

Antimicrobial Spectrum: Selective Antifungal Activity vs. Broad-Spectrum Antibacterial Profile

A comparative screen of various N-alkylmaleimides for antimicrobial activity revealed a differentiated profile for N-octylmaleimide [1]. While all tested compounds, including N-methylmaleimide and N-decylmaleimide, exhibited antibacterial activity, only N-methylmaleimide, N-octylmaleimide, and N-decylmaleimide demonstrated notable antifungal activity against the panel of fungi and yeasts tested [1]. This indicates that the octyl chain imparts a specific activity spectrum that is not universally shared by all chain lengths, distinguishing it from homologs that may be primarily antibacterial. This class-level inference highlights N-octylmaleimide's utility as a selective antifungal agent or biocide component [1].

Antimicrobial Preservation Biological Screening

Validated Application Scenarios for N-Octylmaleimide (CAS 4080-76-6) Based on Differential Evidence


Antifungal Lead Optimization Programs Targeting Ascomycete Pathogens

Given its superior potency against *Sclerotinia sclerotiorum* (EC50 = 1.01 µg mL⁻¹ for the 3-methyl analog) when compared to the commercial standard dicloran (EC50 = 1.72 µg mL⁻¹), N-octylmaleimide is a compelling scaffold for medicinal chemistry efforts focused on developing next-generation agricultural fungicides . The octyl chain contributes to an optimal LogP range (2.4–3.0) associated with maximal fungicidal activity, a property not necessarily shared by shorter or longer alkyl homologs .

Synthesis of Thermally Tailored Specialty Polymers and Photoresists

Polymer chemists should select N-octylmaleimide over other N-alkylmaleimides when a specific, chain-length-dependent thermal degradation profile is required . The octyl chain length directly influences the kinetic parameters of thermal decomposition in the resulting homopolymers and copolymers. Furthermore, in poly(styrene-co-N-maleimide) photoresist formulations, the alkyl substituent length is a critical lever for controlling glass transition temperature (Tg) and solubility contrast, which directly impacts lithographic resolution and pattern fidelity [1].

Covalent Modification of Cysteine Residues in Hydrophobic Protein Domains

For biochemists and chemical biologists, N-octylmaleimide is the reagent of choice for targeting cysteine residues situated within nonpolar regions of proteins. Kinetic data on the inactivation of 20α-hydroxysteroid dehydrogenase demonstrate that the octyl chain enhances the rate of enzyme inactivation compared to shorter-chain maleimides, likely due to favorable hydrophobic interactions . This makes it superior to N-ethylmaleimide (NEM) for applications requiring efficient labeling or inhibition of membrane-associated or otherwise hydrophobic protein targets.

Lipidation of Therapeutic Peptides to Enhance Half-Life and Membrane Affinity

Peptide chemists developing long-acting therapeutic analogues can rely on N-octylmaleimide for the efficient and high-yielding installation of a lipophilic octyl group onto cysteine residues [1]. As validated in patents for Exendin-4 and GLP-1 analogues, the reaction proceeds cleanly under mild conditions with reproducible isolated yields of 78-79% [1]. This method provides a robust alternative to other lipidation strategies, offering precise control over the site and nature of the hydrophobic modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octyl Maleimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.